molecular formula C21H21N3O5 B11008868 N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine

N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine

Cat. No.: B11008868
M. Wt: 395.4 g/mol
InChI Key: MWRRAVDBABLHAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine is a synthetic compound characterized by its unique structure, which includes an indole ring substituted with a benzyloxy group and an acetylated glycylglycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine typically involves multiple steps:

    Formation of the Indole Derivative: The starting material, 6-hydroxyindole, is reacted with benzyl bromide in the presence of a base such as potassium carbonate to form 6-(benzyloxy)indole.

    Acetylation: The 6-(benzyloxy)indole is then acetylated using acetic anhydride and a catalyst like pyridine to yield 6-(benzyloxy)-1H-indol-1-yl acetate.

    Coupling with Glycylglycine: The final step involves coupling the acetylated indole derivative with glycylglycine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The benzyloxy group can be reduced to a hydroxyl group using catalytic hydrogenation.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) and an appropriate electrophile.

Major Products

    Oxidation: Formation of 6-hydroxy-1H-indol-1-yl acetyl glycylglycine.

    Reduction: Formation of 6-hydroxy-1H-indol-1-yl acetyl glycylglycine.

    Substitution: Formation of various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein binding due to its peptide-like structure. It can also serve as a model compound for studying indole-based biochemical processes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions, while the glycylglycine moiety can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[6-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine is unique due to its specific combination of an indole ring and a dipeptide structure. This combination allows it to interact with a broader range of biological targets compared to similar compounds with simpler structures. Its potential for diverse chemical modifications also makes it a versatile tool in research and development.

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

2-[[2-[[2-(6-phenylmethoxyindol-1-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C21H21N3O5/c25-19(23-12-21(27)28)11-22-20(26)13-24-9-8-16-6-7-17(10-18(16)24)29-14-15-4-2-1-3-5-15/h1-10H,11-14H2,(H,22,26)(H,23,25)(H,27,28)

InChI Key

MWRRAVDBABLHAN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)C=CN3CC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.